5-(Chloromethyl)-4,5-dihydro-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is a chemical compound with the molecular formula C3H4ClN3O and a molecular weight of 133.54 g/mol . It is a white solid that is soluble in methanol and has a melting point of 199°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiemetic drugs like Aprepitant and Fosaprepitant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol typically involves the reaction of 3-amino-1,2,4-triazole with chloromethyl methyl ether in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloromethyl-2h-[1,2,4]triazol-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines and thiols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form triazole derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives such as 5-aminomethyl-2h-[1,2,4]triazol-3-ol and 5-thiomethyl-2h-[1,2,4]triazol-3-ol.
Oxidation Reactions: Various triazole derivatives with different oxidation states.
Wissenschaftliche Forschungsanwendungen
5-Chloromethyl-2h-[1,2,4]triazol-3-ol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Chloromethyl-2h-[1,2,4]triazol-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The specific pathways involved depend on the biological context and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloromethyl-2H-1,2,4-triazolin-3-one: Another triazole derivative used as an intermediate in pharmaceutical synthesis.
3-Chloromethyl-1,2,4-triazol-5-one: Similar structure but different functional groups, used in organic synthesis.
Uniqueness
5-Chloromethyl-2h-[1,2,4]triazol-3-ol is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its use as an intermediate in the synthesis of important pharmaceuticals highlights its significance in medicinal chemistry .
Eigenschaften
Molekularformel |
C3H4ClN3O |
---|---|
Molekulargewicht |
133.54 g/mol |
IUPAC-Name |
3-(chloromethyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H4ClN3O/c4-1-2-5-3(8)7-6-2/h2H,1H2,(H,5,8) |
InChI-Schlüssel |
QRNGMDKOPCBMBP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1NC(=O)N=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.